![molecular formula C11H19N3 B8649283 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with N-(2-dimethylaminoethyl)-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
類似化合物との比較
Similar Compounds
- N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylaminoethyl)methacrylate
Uniqueness
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine stands out due to its unique combination of aromatic and aliphatic structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and greater versatility in chemical synthesis and research.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19N3/c1-13(2)8-9-14(3)11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3 |
InChIキー |
BXIJUQJYXZCOFB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
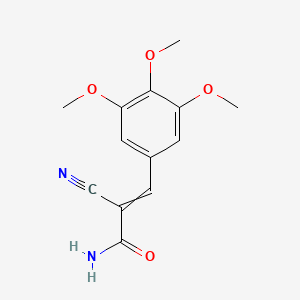
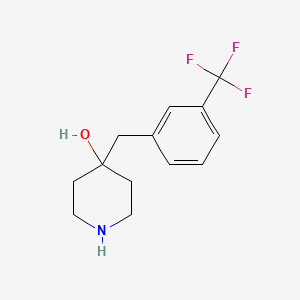
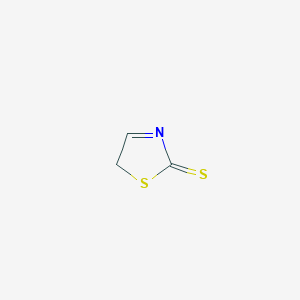
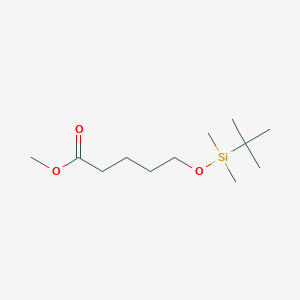
![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
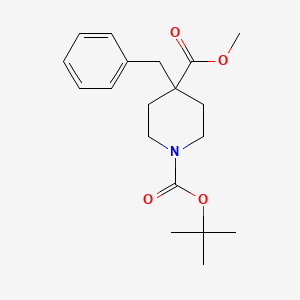
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
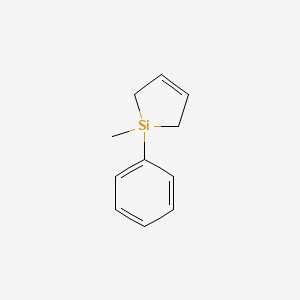
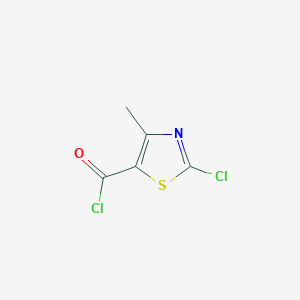
![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)
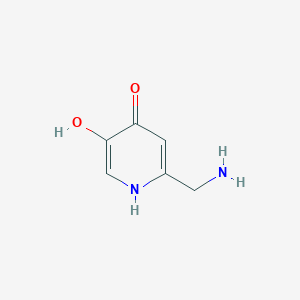
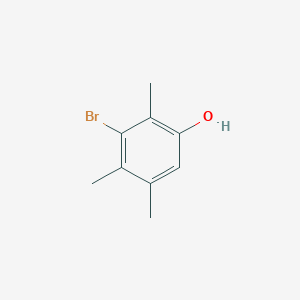
![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)
